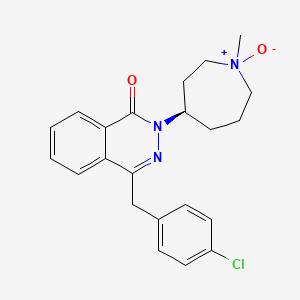

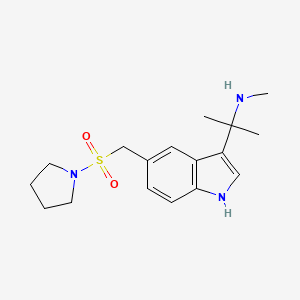

Almotriptan Impurity H

説明

Almotriptan Impurity H is a specific component present in Almotriptan . Almotriptan is a medication used to treat the acute headache phase of migraine attacks with or without aura . It is a triptan drug discovered and developed by Almirall .

Synthesis Analysis

The synthesis of Almotriptan and its impurities has been studied extensively . A novel process for the preparation of Almotriptan and pharmaceutically acceptable salts thereof has been patented . This process affords the product conveniently and efficiently with commercially acceptable yields and purity . The estimation of Almotriptan and its related impurities has been demonstrated by capillary zone electrophoresis (CZE) .Molecular Structure Analysis

Almotriptan and Almotriptan-d6 were detected with proton adducts at m/z 336.1→201.1 and 342.2→207.2 in multiple reaction monitoring (MRM) positive mode, respectively . The molecular formula of Almotriptan Impurity H is C17H25N3O2S .Chemical Reactions Analysis

The chemical reactions involving Almotriptan and its impurities have been analyzed using capillary electrophoresis . This method offers excellent compound resolution and is highly effective at separating impurities .Physical And Chemical Properties Analysis

The physical and chemical properties of Almotriptan and its impurities have been analyzed using various techniques . For instance, capillary electrophoresis offers outstanding resolving power and demonstrated robustness, repeatability, and reproducibility .科学的研究の応用

Overview of Almotriptan

Almotriptan is primarily known for its effectiveness in migraine treatment. It acts as a serotonin 5-HT1B/1D receptor agonist, specifically targeting acute migraine attacks. Several studies have demonstrated its efficacy in providing pain relief and reducing migraine-associated symptoms with a good safety profile (Dowson et al., 2002).

Pharmacological Characteristics

Almotriptan's pharmacological profile includes high affinity for 5-HT(1B) and 5-HT(1D) receptors and low nanomolar affinity for other 5-HT receptors. It has been demonstrated to induce vasoconstriction in several vessels, behaving as a full agonist (Bou et al., 2000).

Analytical Method Development

Research has also focused on developing methods for analyzing almotriptan and its impurities. A reversed-phase HPLC method was developed for determining almotriptan malate and related impurities, demonstrating its applicability in quality control (Kumar et al., 2008). Additionally, a capillary electrophoresis method was developed for analyzing almotriptan and its impurities, employing an integrated Quality by Design approach (Orlandini et al., 2014).

Formulation and Delivery Research

There has been significant research into the development of new formulations and delivery systems for almotriptan. For instance, a study explored the creation of an intranasal formulation of almotriptan malate, aiming for rapid onset and enhanced bioavailability, which is crucial for effective migraine treatment (Gupta et al., 2023).

Cardiovascular Safety

Almotriptan's cardiovascular safety profile has been evaluated, showing favorable results compared to other migraine treatments. It was found not to significantly affect blood pressure, heart rate, or ECG intervals in animal models, indicating a potentially safer profile for patients with cardiovascular concerns (Gras et al., 2000).

Electrochemical Analysis

Research has also been conducted on the electrochemical behavior of almotriptan, leading to the development of a sensitive voltammetric method for its determination in pharmaceutical samples. This study indicates the potential for advanced analytical techniques in monitoring almotriptan concentrations (Narayan et al., 2013).

将来の方向性

Almotriptan has been used in the acute treatment of migraine for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . Future research may focus on further optimizing the use of Almotriptan and its impurities in the treatment of migraines .

特性

IUPAC Name |

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-17(2,18-3)15-11-19-16-7-6-13(10-14(15)16)12-23(21,22)20-8-4-5-9-20/h6-7,10-11,18-19H,4-5,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKLUEVZWJJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almotriptan Impurity H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

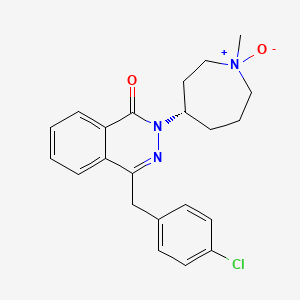

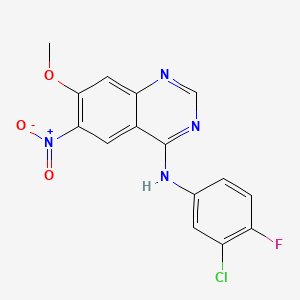

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)